MF-tricyclic
Overview
Description
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and 4-(methylsulfonyl)benzaldehyde.
Formation of Intermediates: These aldehydes undergo a series of reactions, including aldol condensation, to form intermediate compounds.
Cyclization: The intermediates are then cyclized under acidic or basic conditions to form the furanone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medical research, this compound might be investigated for its potential pharmacological properties. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, while the furanone ring can provide a rigid scaffold for interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone: Similar structure but with chlorine atoms instead of fluorine.
3-(3,4-Difluorophenyl)-4-(4-(methylthio)phenyl)-2(5H)-furanone: Similar structure but with a methylthio group instead of a methylsulfonyl group.
Uniqueness
The presence of fluorine atoms in 3-(3,4-Difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it unique compared to similar compounds with different substituents.
Properties
CAS No. |
162011-83-8 |
---|---|
Molecular Formula |
C17H12F2O4S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-(3,4-difluorophenyl)-3-(4-methylsulfonylphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C17H12F2O4S/c1-24(21,22)12-5-2-10(3-6-12)13-9-23-17(20)16(13)11-4-7-14(18)15(19)8-11/h2-8H,9H2,1H3 |
InChI Key |
INRQTVDUZFESAO-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2)C3=CC(=C(C=C3)F)F |
162011-83-8 | |
Synonyms |
3-(3,4-difluorophenyl)-4-(4-(methylsulfonyl)phenyl)-2(5H)-furanone 3-(3,4-difluorophenyl)4-(4-(methylsulfonyl)phenyl)-2-(5H)-furanone Merck Frosst Tricyclic MF tricyclic MF-tricyclic |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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